Diisohexyl phthalate
Overview
Description
Diisohexyl phthalate is a phthalate ester, primarily used as a plasticizer to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers. It is an ester of phthalic acid and is known for its ability to soften plastics, making them more pliable and less brittle .
Mechanism of Action
Target of Action
Diisohexyl phthalate (DIHP) is a phthalate ester, primarily used as a plasticizer . It is known to act as an endocrine disruptor , affecting the body’s hormonal system. The primary targets of DIHP are the endocrine glands that produce hormones, which regulate various bodily functions .
Mode of Action
DIHP interacts with its targets by mimicking or interfering with the body’s natural hormones . This can lead to changes in the normal functioning of the endocrine system.
Biochemical Pathways
The biochemical pathways affected by DIHP are primarily those involved in hormone production and regulation . DIHP can disrupt these pathways, leading to changes in hormone levels and potentially causing a variety of health effects.
Pharmacokinetics
It is known that phthalates like dihp can be absorbed through the skin, ingested, or inhaled . Once in the body, they are metabolized and excreted, primarily in urine . The bioavailability of DIHP is likely influenced by these ADME properties.
Result of Action
The molecular and cellular effects of DIHP’s action are primarily related to its role as an endocrine disruptor . By interfering with hormone production and regulation, DIHP can potentially cause a variety of health effects. These may include reproductive health issues and physical development problems . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DIHP. For example, the presence of DIHP in various products, including plastics, personal care products, and building materials, can lead to widespread environmental exposure . Additionally, factors such as temperature, pH, and the presence of other chemicals can potentially affect the stability and action of DIHP .
Biochemical Analysis
Biochemical Properties
Diisohexyl phthalate plays a significant role in biochemical reactions, primarily due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in lipid metabolism, such as lipases and esterases, which hydrolyze this compound into its monoester form and phthalic acid. These interactions can alter the normal function of these enzymes, potentially leading to disruptions in lipid metabolism and energy homeostasis .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound has been found to interfere with the peroxisome proliferator-activated receptor (PPAR) signaling pathway, which plays a crucial role in regulating lipid metabolism and inflammation . This disruption can lead to altered gene expression and metabolic imbalances in cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to nuclear receptors such as PPARs, leading to the modulation of target gene expression involved in lipid metabolism and inflammatory responses . Additionally, it can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the detoxification of xenobiotics and endogenous compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation processes over time . Long-term exposure to this compound has been associated with persistent alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause subtle biochemical changes without overt toxicity. At higher doses, it can induce toxic effects, including reproductive toxicity, endocrine disruption, and hepatotoxicity . Threshold effects have been observed, where certain adverse effects only manifest above specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as esterases and lipases. These enzymes hydrolyze this compound into its monoester form and phthalic acid, which can then undergo further metabolism . The metabolic flux and levels of metabolites can be affected by the presence of this compound, leading to potential disruptions in normal metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms . Once inside the cells, this compound can accumulate in lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the endoplasmic reticulum, mitochondria, and lipid droplets, where it can exert its effects on cellular function . These localizations are critical for understanding the specific biochemical and toxicological impacts of this compound on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisohexyl phthalate is synthesized through the esterification of phthalic anhydride with isohexanol. The reaction typically involves heating phthalic anhydride with isohexanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where phthalic anhydride and isohexanol are fed into a reactor. The reaction mixture is heated, and the water by-product is continuously removed. The resulting this compound is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Diisohexyl phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to produce phthalic acid and isohexanol.
Oxidation: Under oxidative conditions, the ester groups can be oxidized to form phthalic acid derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles
Major Products Formed:
Hydrolysis: Phthalic acid and isohexanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used
Scientific Research Applications
Diisohexyl phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its effects as an endocrine disruptor, impacting hormone regulation and reproductive health.
Medicine: Investigated for its potential toxicological effects and its role in medical devices made from flexible plastics.
Industry: Widely used in the production of flexible PVC products, including cables, flooring, and automotive interiors
Comparison with Similar Compounds
- Di-n-hexyl phthalate
- Diisooctyl phthalate
- Diisodecyl phthalate
- Di-n-octyl phthalate
Comparison: Diisohexyl phthalate is unique due to its specific isohexyl ester groups, which provide distinct physical and chemical properties compared to other phthalates. For instance, diisooctyl phthalate and diisodecyl phthalate have longer alkyl chains, resulting in different plasticizing efficiencies and toxicological profiles .
Properties
IUPAC Name |
bis(4-methylpentyl) benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-15(2)9-7-13-23-19(21)17-11-5-6-12-18(17)20(22)24-14-8-10-16(3)4/h5-6,11-12,15-16H,7-10,13-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEROMXYYSQFLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873995 | |
Record name | Bis(4-methylpentyl) phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146-50-9, 71850-09-4, 259139-51-0 | |
Record name | Diisohexyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diisohexyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-methylpentyl) phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisohexyl phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of diisohexyl phthalate exposure for humans?
A1: this compound is commonly found in household dust, indicating widespread use in various household products []. While the exact sources can vary, they may include:
Q2: How can we accurately measure this compound levels in household dust?
A2: Researchers have developed a sensitive and robust method for determining this compound levels in house dust using isotope dilution gas chromatography-tandem mass spectrometry (GC/MS/MS) []. This method involves:
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